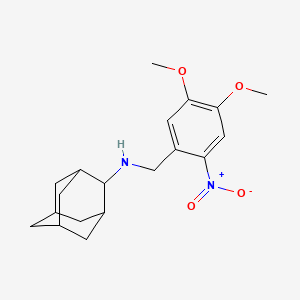![molecular formula C20H32N4O B5686934 N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide](/img/structure/B5686934.png)
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide, also known as MP-10, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of benzamide derivatives and has a molecular weight of 393.5 g/mol. MP-10 has been shown to have a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects.
Mécanisme D'action
The exact mechanism of action of N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide is not fully understood, but it is believed to involve the modulation of multiple neurotransmitter systems in the brain. N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has been shown to have affinity for several receptors, including dopamine D2, serotonin 5-HT2A, and adrenergic α1 receptors. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin neurotransmission in the brain, which may contribute to its antipsychotic and antidepressant effects. N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has several advantages for lab experiments. It has a well-characterized mechanism of action and has been extensively studied in animal models of various disorders. It is also relatively easy to synthesize and has a high degree of purity. However, there are also some limitations to using N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide in lab experiments. It has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. It may also have off-target effects on other neurotransmitter systems, which may complicate interpretation of results.
Orientations Futures
There are several potential future directions for research on N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide. One area of interest is the development of more selective compounds that target specific neurotransmitter systems. Another area of interest is the investigation of the long-term effects of N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide on brain function and behavior. Additionally, there is potential for the use of N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide in combination with other drugs for the treatment of complex psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide involves several steps, starting from the reaction of 4-piperidin-3-ylbenzoic acid with 1-(chloromethyl)-4-methylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then treated with 3-bromopropionyl chloride to yield the final product, N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide.
Applications De Recherche Scientifique
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potent antipsychotic effects in animal models of schizophrenia, with a mechanism of action similar to that of typical antipsychotic drugs such as haloperidol. N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has also been shown to have antidepressant effects in animal models of depression, with a mechanism of action involving the modulation of serotonin and dopamine neurotransmission.
Propriétés
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-23-12-14-24(15-13-23)11-3-10-22-20(25)18-7-5-17(6-8-18)19-4-2-9-21-16-19/h5-8,19,21H,2-4,9-16H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYMPVDSYVKAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)C3CCCNC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5686855.png)
![3-phenyl-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5686861.png)
![2-{[3-cyclopentyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5686866.png)
![2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5686867.png)


![4-(1-methyl-1H-imidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5686889.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5686902.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[(methylthio)acetyl]-3-pyrrolidinol](/img/structure/B5686918.png)
![(3aR*,7aS*)-2-{4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5686923.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[3-(methylthio)propyl]-3-pyrrolidinyl}-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5686942.png)
![2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5686944.png)